
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- is an organic compound that belongs to the class of ketones. It features a piperidine ring, a propylphenyl group, and a methyl group attached to the propanone backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Propylphenyl Group: This step involves the alkylation of a phenyl ring with a propyl group using reagents such as propyl bromide in the presence of a base.
Formation of the Ketone Backbone: The final step involves the formation of the propanone backbone through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as high-pressure hydrogenation for the piperidine ring formation and continuous flow reactors for the Friedel-Crafts acylation, to enhance yield and efficiency.
化学反応の分析
Types of Reactions
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding secondary alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the ketone group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-phenyl-: Lacks the propyl group on the phenyl ring.
1-Propanone, 2-methyl-3-(1-pyrrolidinyl)-1-(4-propylphenyl)-: Contains a pyrrolidine ring instead of a piperidine ring.
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-methylphenyl)-: Has a methyl group instead of a propyl group on the phenyl ring.
Uniqueness
1-Propanone, 2-methyl-3-(1-piperidinyl)-1-(4-propylphenyl)- is unique due to the presence of the propyl group on the phenyl ring and the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
64840-91-1 |
|---|---|
分子式 |
C18H27NO |
分子量 |
273.4 g/mol |
IUPAC名 |
2-methyl-3-piperidin-1-yl-1-(4-propylphenyl)propan-1-one |
InChI |
InChI=1S/C18H27NO/c1-3-7-16-8-10-17(11-9-16)18(20)15(2)14-19-12-5-4-6-13-19/h8-11,15H,3-7,12-14H2,1-2H3 |
InChIキー |
CQWKBCFFMYVYGI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


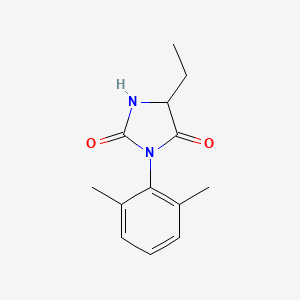
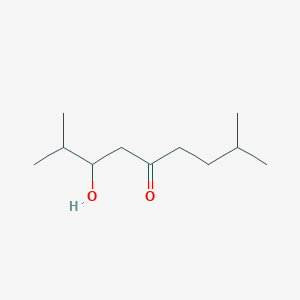
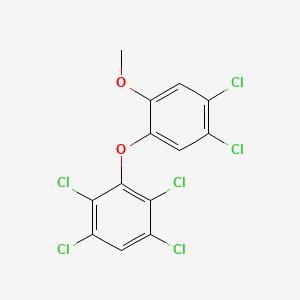
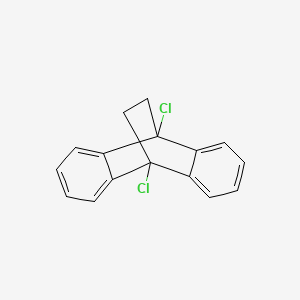


![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)

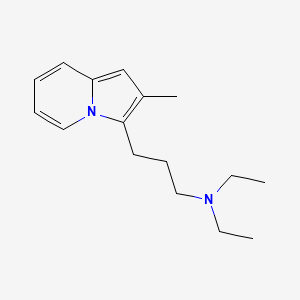

![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
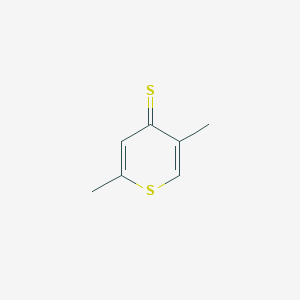
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
